

TD-004: A Technical Guide to its Binding Affinity and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-004 is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the Anaplastic Lymphoma Kinase (ALK) protein, a key oncogenic driver in various cancers, including non-small cell lung cancer. As a heterobifunctional molecule, **TD-004** functions by hijacking the cell's natural protein disposal system. It is composed of a ligand that binds to ALK, a linker molecule, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This technical guide provides a comprehensive overview of the binding affinity of **TD-004**, the experimental protocols used for its characterization, and its mechanism of action.

Data Presentation: Binding Affinity and Potency

The binding affinity and functional potency of **TD-004** and its constituent components have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data available.



Molecule	Target	Assay Type	Value	Cell Lines	Reference
TD-004	ALK Fusion Protein	Cell Proliferation Inhibition (IC50)	0.058 μΜ	SU-DHL-1	[1]
Cell Proliferation Inhibition (IC50)	0.18 μΜ	H3122	[1]		
Ceritinib	ALK Kinase Domain	Isothermal Titration Calorimetry (Kd)	33.5 ± 9 nM	N/A (Recombinan t Protein)	[2]
Representativ e VHL Ligands (e.g., VH032, VH101)	Von Hippel- Lindau (VHL)	Biophysical Assays (Kd)	44 nM - 185 nM	N/A (Recombinan t Protein)	[3]

Experimental Protocols

The characterization of **TD-004** involves a series of sophisticated experimental protocols to determine its binding affinity, ability to form a ternary complex, and its efficacy in inducing protein degradation.

ALK Binding Affinity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is designed to quantify the binding of the ALK-targeting component of the PROTAC to the ALK protein.

 Principle: The assay is based on the proximity of a donor fluorophore (Europium cryptatelabeled anti-tag antibody) and an acceptor fluorophore (XL665-labeled ligand or antibody).
 When the donor and acceptor are brought into close proximity through a binding event,



excitation of the donor leads to a fluorescent signal from the acceptor through Förster Resonance Energy Transfer (FRET).

Materials:

- Recombinant ALK kinase domain (tagged, e.g., with GST or His)
- Europium cryptate-labeled anti-tag antibody (e.g., anti-GST)
- Biotinylated tracer ligand that binds to ALK
- Streptavidin-XL665 (acceptor)
- TD-004 or Ceritinib (as competitor)
- Assay buffer
- Microplates (e.g., 384-well)

Procedure:

- Prepare serial dilutions of the test compound (TD-004 or ceritinib).
- In a microplate, add the recombinant ALK protein, the biotinylated tracer ligand, and the test compound.
- Incubate to allow binding to reach equilibrium.
- Add the HTRF detection reagents: Europium cryptate-labeled anti-tag antibody and Streptavidin-XL665.
- Incubate to allow the detection reagents to bind.
- Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
- Calculate the HTRF ratio (665 nm / 620 nm) and plot against the concentration of the test compound to determine the IC50 or Ki.



VHL Binding Affinity Assay (AlphaScreen)

This assay is used to measure the binding of the VHL ligand component of the PROTAC to the VHL E3 ligase.

 Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology utilizes donor and acceptor beads that, when in close proximity, generate a chemiluminescent signal.

Materials:

- Recombinant VHL protein complex (e.g., VCB complex: VHL, Elongin C, Elongin B), often tagged (e.g., His-tagged).
- Biotinylated VHL ligand.
- Streptavidin-coated Donor beads.
- Nickel Chelate Acceptor beads (for His-tagged protein).
- TD-004 or unconjugated VHL ligand (as competitor).
- Assay buffer.
- Microplates.

Procedure:

- Prepare serial dilutions of the test compound.
- In a microplate, add the recombinant VHL protein complex, the biotinylated VHL ligand, and the test compound.
- Incubate to allow for competitive binding.
- Add the Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.
- Incubate in the dark to allow bead-protein-ligand complex formation.



- Read the plate on an AlphaScreen-compatible plate reader.
- The signal will decrease in the presence of a competitor. Plot the signal against the competitor concentration to determine the IC50.

Western Blot for ALK Degradation

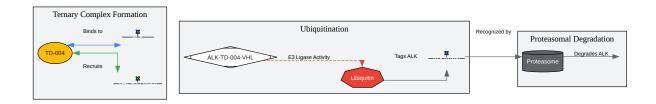
This is a cell-based assay to confirm and quantify the degradation of the target protein.

- Procedure:
 - Culture ALK-positive cancer cell lines (e.g., SU-DHL-1, H3122) in appropriate media.
 - Treat the cells with varying concentrations of **TD-004** for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
 - Lyse the cells to extract total protein.
 - Determine protein concentration using a standard method (e.g., BCA assay).
 - Separate the proteins by size using SDS-PAGE.
 - Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for ALK. A loading control
 antibody (e.g., GAPDH or β-actin) should also be used.
 - Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
 - Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
 - Quantify the band intensities to determine the extent of ALK degradation relative to the loading control.



Mandatory Visualizations Mechanism of Action of TD-004

TD-004 operates through the PROTAC mechanism, which is a novel therapeutic modality focused on targeted protein degradation.



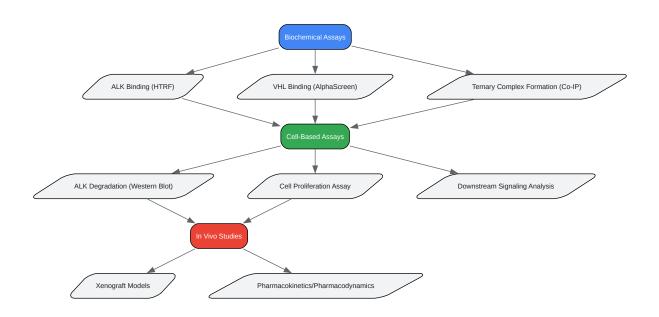
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Caption: Workflow of **TD-004** mediated ALK protein degradation.

Experimental Workflow for TD-004 Evaluation

The evaluation of a PROTAC like **TD-004** follows a logical progression from biochemical characterization to cellular activity assessment.





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Caption: Logical progression for the evaluation of **TD-004**.

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